molecular formula C7H3ClFNS B064148 2-Chloro-4-fluorobenzothiazole CAS No. 182344-56-5

2-Chloro-4-fluorobenzothiazole

Cat. No. B064148
M. Wt: 187.62 g/mol
InChI Key: VCSYBEOXGIHVTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those similar to 2-chloro-4-fluorobenzothiazole, often involves multistep reactions that may include cyclization, diazotization, bromination, substitution, reduction, and chlorination processes. For instance, Zheng-hong (2009) described a method for synthesizing 2-Chloro-6-chloromethylbenzothiazole, a related compound, through a five-step reaction starting from ethyl 4-aminobenzonic acid, highlighting the complex nature of synthesizing such molecules (Zheng-hong, 2009).

Molecular Structure Analysis

The molecular structure of 2-chloro-4-fluorobenzothiazole and related compounds has been explored through various analytical techniques. For example, Banerjee et al. (2022) synthesized and characterized a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, providing insights into the molecular arrangements and interactions within such compounds (Banerjee et al., 2022).

Chemical Reactions and Properties

2-Chloro-4-fluorobenzothiazole undergoes various chemical reactions that are central to its utility in synthesizing heterocyclic compounds. For instance, Besson and Rees (1995) discussed reactions involving 4,5-dichloro-1,2,3-dithiazolium chloride with fluoroanilines, leading to the formation of iminodithiazoles and subsequently 2-cyanobenzothiazoles, demonstrating the reactivity of chloro- and fluoro-substituted benzothiazoles (Besson & Rees, 1995).

Physical Properties Analysis

The physical properties of benzothiazoles, including solubility, melting point, and crystal structure, are crucial for their application in various fields. The synthesis and characterization of fluorine-containing aromatic condensation polymers, as described by Saegusa et al. (1998), provide insights into how the introduction of fluorine atoms affects these properties, highlighting the significance of structural modifications on the physical characteristics of benzothiazoles (Saegusa et al., 1998).

Chemical Properties Analysis

The chemical properties of 2-chloro-4-fluorobenzothiazole, such as its reactivity, stability, and interactions with other compounds, are essential for its application in chemical synthesis. The work by Misawa et al. (2019) on the spectroscopic properties of halogen-substituted benzothiazoles provides valuable information on how halogenation affects the electronic and photophysical properties of benzothiazoles, influencing their chemical behavior and utility in various applications (Misawa et al., 2019).

Scientific Research Applications

Green Chemistry

  • Field : Green Chemistry .
  • Application : Benzothiazoles play an important role in biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is one of the most significant problems facing researchers .
  • Method : The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Eco-Friendly Syntheses

  • Field : Eco-Friendly Syntheses .
  • Application : The 2-substituted benzoxazoles and 2-substituted benzothiazoles are well-known substructures in a variety of biologically active natural compounds .
  • Method : A simple, economical, and metal-free approach to the synthesis of 2-substituted benzoxazoles and 2-substituted benzothiazoles from 2-aminophenols, 2-aminothiophenols, and DMF derivatives, only using imidazolium chloride (50% mmol) as promoter without any other additive, was reported .
  • Results : Various 2-substituted benzoxazoles and 2-substituted benzothiazoles were prepared in moderate to excellent yields .

Pharmaceutical Chemistry

  • Field : Pharmaceutical Chemistry .
  • Application : Fluorobenzothiazole incorporated with 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anti-microbial activity .
  • Method : The synthesis of these compounds involves the incorporation of thiadiazole and fluorine atom in benzothiazole moiety .
  • Results : Significant anti-microbial activities were observed for members of this series .

Synthetic Chemistry

  • Field : Synthetic Chemistry .
  • Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .
  • Method : The 2nd position of benzothiazole is the most active site from synthetic and medicinal point of view . Changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .
  • Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , falcipain inhibitors , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , angiogenesis inhibitors , anti-malarial , hypoglycemic activity , anti-inflammatory , endothelial lipase inhibitors , antiepileptic drugs , etc. They are also used as electrophosphorescent emitter in OLEDs .

properties

IUPAC Name

2-chloro-4-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSYBEOXGIHVTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365948
Record name 2-Chloro-4-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzothiazole

CAS RN

182344-56-5
Record name 2-Chloro-4-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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